molecular formula C22H22O10 B150473 Physcion 8-glucoside CAS No. 26296-54-8

Physcion 8-glucoside

Cat. No. B150473
CAS RN: 26296-54-8
M. Wt: 446.4 g/mol
InChI Key: WLXGUTUUWXVZNM-DQMLXFRHSA-N
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Description

Physcion 8-glucoside, also known as emodin-8-O-glucoside, is a natural compound found in various plants, including Rheum palmatum, Polygonum multiflorum, and Cassia obtusifolia. It belongs to the anthraquinone family and has been widely studied for its potential therapeutic properties.

Scientific Research Applications

α-Glucosidase Inhibitory Activities

Physcion 8-glucoside, along with other anthraquinone compounds, has been identified as a potent α-glucosidase inhibitor. This activity is significant for the management of type 2 diabetes, as α-glucosidase inhibitors are used in its treatment. The study by Yang et al. (2014) highlighted its inhibitory activities in an in vitro α-glucosidase inhibition assay using maltose as the substrate, showcasing its potential therapeutic application in diabetes management (Yang et al., 2014).

Pharmacological Activities

Physcion and its glucoside form, physcion 8-O-β-glucopyranoside, exhibit a broad range of pharmacological activities. These include anti-tumor, anti-microbial, anti-inflammatory, antioxidant, and neuroprotective activities. Xunli et al. (2019) provided a comprehensive review of these activities, indicating the wide therapeutic potential of this compound in various medical applications (Xunli et al., 2019).

Anti-Cancer Properties

The anti-cancer properties of physcion 8-O-β-D-glucopyranoside have been extensively studied. Shah et al. (2020) reviewed its role in regulating cell signaling pathways, apoptosis, and cell cycle in cancer cells. These properties suggest its potential as a natural, effective agent in cancer treatment (Shah et al., 2020).

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of this compound have been a subject of interest, especially in the context of its use in traditional medicine. Ma et al. (2021) conducted a study on the pharmacokinetic behavior of this compound, providing insights into its metabolism and bioavailability in the body (Ma et al., 2021).

Safety and Hazards

Physcion 8-glucoside is an anthraquinone . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Physcion and PG not only exert anti-tumor, anti-microbial, anti-inflammatory, anti-oxidant, optical-related, enzyme inhibitory, lipid regulation and neuroprotective activities, but also lead to hepatotoxicity, renal toxicity and genetic damage . Further investigations on their mechanism of action and pre-clinical trials are mandatory in order to comprehend the full potential of these natural cancer killers in anticancer remedies .

Biochemical Analysis

Biochemical Properties

Physcion 8-glucoside interacts with various enzymes and proteins in the body. For example, it has been found to interfere with the nuclear factor-κB (NF-κB) pathway and downregulate P-glycoprotein expression . This interaction can enhance the sensitivity of drug-resistant cancer cells to chemotherapy .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it can induce ferroptosis in gastric cancer cells by upregulating reactive oxygen species (ROS) level, intracellular Fe2+ level, and malondialdehyde (MDA) generation . It also significantly enhances the protein level of glutaminase 2 (GLS2), an important transporter of glutamine to glutamate .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to inhibit NF-κB p65 entry into the nucleus, which is related to its ability to enhance the sensitivity of drug-resistant cancer cells to chemotherapy . Additionally, it has been shown to suppress survivin expression via the miR-21/PTEN/Akt/GSK3β signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, it has been found to significantly downregulate P-glycoprotein expression in drug-resistant ovarian cancer cells over a 24-hour period .

Metabolic Pathways

This compound is involved in various metabolic pathways. The metabolic pathways of anthraquinones, which include this compound, are hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation, and esterification .

properties

IUPAC Name

1-hydroxy-3-methoxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O10/c1-8-3-10-16(19(27)15-11(17(10)25)5-9(30-2)6-12(15)24)13(4-8)31-22-21(29)20(28)18(26)14(7-23)32-22/h3-6,14,18,20-24,26,28-29H,7H2,1-2H3/t14-,18-,20+,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXGUTUUWXVZNM-DQMLXFRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415749
Record name Physcion 8-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26296-54-8
Record name Physcion 1-O-β-D-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26296-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Physcion 8-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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